Sodium gentisate
Overview
Description
Synthesis Analysis
The synthesis of sodium gentisate involves several steps, including the interaction of gentisic acid with sodium. Regulska et al. (2014) performed DFT calculations and synthesized sodium gentisate, revealing the composition and structure of the compound through elemental and thermogravimetric analyses (Regulska et al., 2014). Another approach for generating gentisyl alcohol-type natural products, which are structurally related to sodium gentisate, utilized selective phenol monohydroxymethylation/monochlorination, showcasing an efficient, atom- and step-economical synthesis process without the need for protecting groups (Wang et al., 2019).
Molecular Structure Analysis
The molecular structure of sodium gentisate was detailed through spectroscopic (FT-IR, FT-Raman) studies, highlighting the effect of sodium on the electronic charge distribution of the ligand. Theoretical geometrical parameters and atomic charge distribution were discussed, giving insight into the molecular configuration of sodium gentisate and its metal complexes (Regulska et al., 2014).
Chemical Reactions and Properties
Investigations into the chemical reactions and properties of sodium gentisate have shown its involvement in various biochemical processes. For example, its role as a transporter in microbial degradation of aromatic compounds was characterized, highlighting its specificity and the impact of pH on its activity (Xu et al., 2012). Moreover, the oxidation reaction of gentisic acid, closely related to sodium gentisate, was studied, revealing a unique absorbance peak indicating potential for analytical applications (Hosokawa et al., 2020).
Scientific Research Applications
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Synthetic Biology and Biotechnology
- Sodium gentisate, also known as gentisate, has been used in the field of synthetic biology and biotechnology .
- Gentisate displays high antiradical and antioxidant activities and is an important intermediate that can be used as a precursor for drugs .
- A plasmid-free biosynthetic pathway of gentisate was constructed by connecting the endogenous degradation pathway from 3-hydroxybenzoate in Pseudomonas .
- The production of gentisate reached 365 mg/L from 3-HBA via blocking gentisate conversion and enhancing the gentisate precursors supply through the overexpression of the rate-limiting step .
- This could lead to the production of a series of bioactive compounds by constructing synthetic pathways in conventional Pseudomonas to establish a cell factory .
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Applied Microbiology
- Gentisate 1,2-dioxygenase (GDO) from Pseudarthrobacter phenanthrenivorans Sphe3 has been studied in the field of applied microbiology .
- The aim of this study was the biochemical and kinetic characterization of the GDO and the development of a nanobiocatalyst by its immobilization on Ni 2+ -functionalized Fe 3 O 4 -polydopamine magnetic nanoparticles .
- The nanoparticles showed a high purification efficiency of GDO from crude cell lysates with a maximum activity recovery of 97% .
- Both free and immobilized GDO exhibited Michaelis–Menten kinetics with K m values of 25.9 ± 4.4 and 82.5 ± 14.2 μM and V max values of 1.2 ± 0.1 and 0.03 ± 0.002 mM·s −1, respectively .
- The thermal stability of the immobilized GDO was enhanced at 30 °C, 40 °C, and 50 °C, compared to the free GDO .
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Pharmaceutical Preparations
- Sodium gentisate, as a hydroquinone, is readily oxidised and is used as an antioxidant excipient in some pharmaceutical preparations .
- It is used to prevent oxidation in pharmaceuticals, which can lead to the degradation of the active ingredient and reduce the effectiveness of the medication .
- The specific methods of application or experimental procedures would depend on the formulation of the specific pharmaceutical preparation .
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Mass Spectrometry
- Sodium gentisate is used as a sample matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry .
- In this application, a sample is mixed with a large excess of the matrix. The matrix absorbs energy from the laser and helps to ionize the sample .
- This technique is particularly useful for the analysis of large biomolecules such as proteins and peptides .
properties
IUPAC Name |
sodium;2,5-dihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,8-9H,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIJZWWOFOQFMH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
490-79-9 (Parent) | |
Record name | Sodium gentisate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004955902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0063656 | |
Record name | Sodium gentisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium gentisate | |
CAS RN |
4955-90-2, 106120-03-0 | |
Record name | Sodium gentisate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004955902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,5-dihydroxy-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106120030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,5-dihydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium gentisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium gentisate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM GENTISATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX2PUD5H82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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